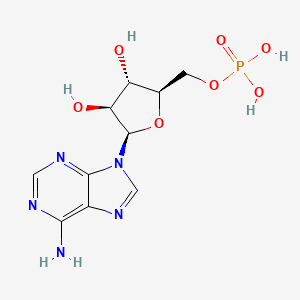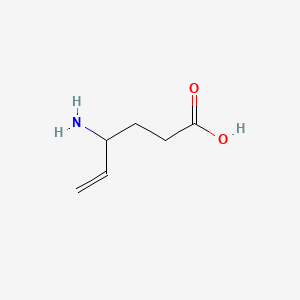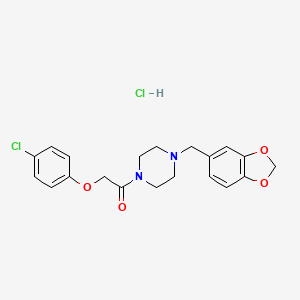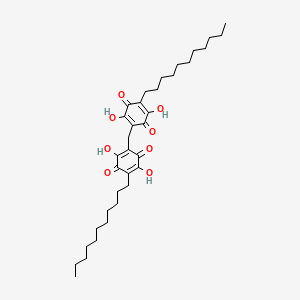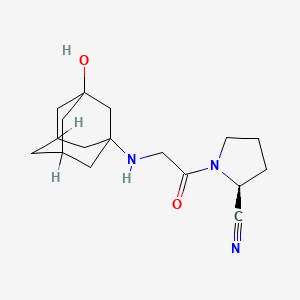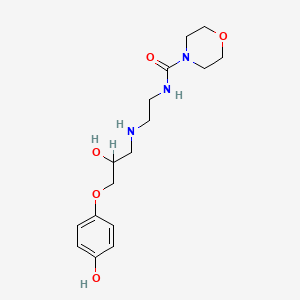
Xamoterol
Übersicht
Beschreibung
Xamoterol ist ein Herzmittel, das zur Behandlung von Herzinsuffizienz eingesetzt wird. Es wirkt als selektiver partieller Agonist des β1-Adrenozeptors und sorgt für eine kardiale Stimulation in Ruhe, wirkt aber während des Trainings als Blocker . This compound wird unter verschiedenen Markennamen vermarktet, darunter Corwin, Carwin, Corwil und Xamtol .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Der Syntheseweg umfasst typischerweise die Reaktion von Morpholin mit 2-(2-Hydroxy-3-(4-Hydroxyphenoxy)propyl)amin, um das Endprodukt this compound zu bilden . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
Xamoterol hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es verwendet, um die systolische und diastolische Funktion bei Patienten mit Herzinsuffizienz zu verbessern . In der Biologie wird es verwendet, um die sympathische Kontrolle des Herzens und seine Auswirkungen auf β1-Adrenozeptoren zu untersuchen . In der Chemie dient this compound als Modellverbindung zur Untersuchung partieller β1-Adrenozeptoragonisten .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive partielle Agonisierung des β1-Adrenozeptors. Diese Wechselwirkung moduliert die sympathische Kontrolle des Herzens, verbessert die systolische und diastolische Funktion ohne signifikante Agonistenwirkung auf β2-Adrenozeptoren . Zu den beteiligten molekularen Zielstrukturen gehören die β1-Adrenozeptoren, die eine entscheidende Rolle bei der Regulierung der Herzfrequenz und Kontraktilität spielen .
Wirkmechanismus
Target of Action
Xamoterol primarily targets the Beta-1 adrenergic receptor (β1-AR) . This receptor plays a crucial role in the sympathetic control of the heart. It is involved in mediating the effects of the sympathetic nervous system, which include increasing heart rate and contractility.
Mode of Action
This compound is a β1-adrenoceptor partial agonist . It binds to the β1-AR and modulates its activity. This unique mode of action allows this compound to provide cardiac stimulation at rest while acting as a blocker during exercise .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the β1-adrenergic signaling pathway . When this compound binds to the β1-AR, it triggers a cascade of intracellular events that lead to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels then activates protein kinase A, which phosphorylates various target proteins, leading to changes in heart rate and contractility .
Result of Action
The action of this compound results in improved systolic and diastolic function in patients with heart failure . It achieves this by moderately increasing myocardial contractility, improving diastolic relaxation, and lowering left ventricular filling pressure at rest and during moderate exercise . These effects lead to an improvement in the relation between filling pressure and cardiac output at all levels of activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the level of sympathetic activity can modulate the effects of this compound. At rest and during low levels of exercise, this compound acts as an agonist, providing inotropic support to the heart. During strenuous exercise, it acts as a blocker, reducing heart rate . This ability to modulate cardiac responses to variations in sympathetic tone may be beneficial in preserving β-receptor function and maintaining therapeutic responsiveness.
Safety and Hazards
Xamoterol should be handled with care to avoid dust formation . It’s recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Xamoterol is a β1-adrenoceptor partial agonist . It interacts with the β1-adrenergic receptor, a protein that plays a crucial role in the sympathetic control of the heart . This compound modulates this control but has no agonist action on β2-adrenoceptors .
Cellular Effects
This compound has been shown to improve systolic and diastolic function in heart failure patients . It does this by modulating the sympathetic control of the heart, which influences cell function, including impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a partial agonist of the β1-adrenergic receptor . It binds to these receptors, leading to changes in gene expression and cellular responses . It does not have an agonist action on β2-adrenoceptors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to improve left ventricular function by improving myocardial contractility and diastolic relaxation . It also increased heart rate at rest, while decreasing the exercise-induced increase in heart rate . These effects were observed over a period of up to 12 months .
Dosage Effects in Animal Models
In animal models, this compound has been administered up to 0.1 mg/kg intravenously . The results suggest that a 400mg oral daily dose (200mg twice daily) of this compound will be adequate for most patients with chronic heart failure .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not fully annotated yet . Given its role as a β1-adrenoceptor partial agonist, it is likely to be involved in pathways related to adrenergic signaling .
Transport and Distribution
Given its role as a β1-adrenoceptor partial agonist, it is likely to be transported to cells of the heart where β1-adrenergic receptors are present .
Subcellular Localization
As a β1-adrenoceptor partial agonist, it is likely to be localized to the cell membrane where the β1-adrenergic receptors are located .
Vorbereitungsmethoden
The synthesis of xamoterol involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the reaction of morpholine with 2-(2-hydroxy-3-(4-hydroxyphenoxy)propyl)amine to form the final product, this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Xamoterol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Xamoterol ist unter den partiellen β1-Adrenozeptoragonisten einzigartig aufgrund seiner selektiven Wirkung und fehlenden signifikanten β2-Adrenozeptoragonistenaktivität . Ähnliche Verbindungen umfassen Acebutolol, Atenolol und Metoprolol, die ebenfalls auf β1-Adrenozeptoren wirken, sich aber in ihren pharmakokinetischen Eigenschaften und klinischen Anwendungen unterscheiden .
Eigenschaften
IUPAC Name |
N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPOSRCHIDYWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045222 | |
| Record name | Xamoterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81801-12-9, 73210-73-8 | |
| Record name | Xamoterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81801-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xamoterol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081801129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xamoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13781 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xamoterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XAMOTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HE0JQL703 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1682200.png)
![9-Methyl-3-[(e)-phenyldiazenyl]-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1682201.png)
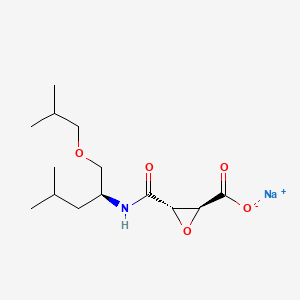
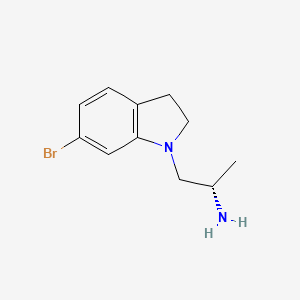
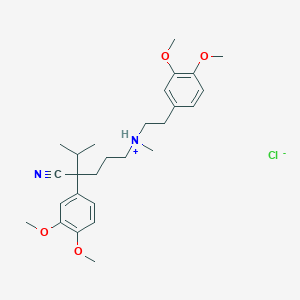
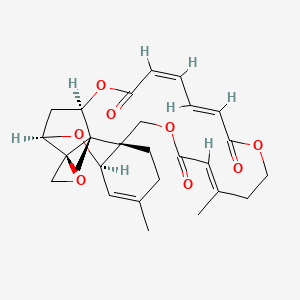
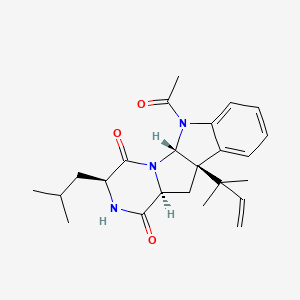
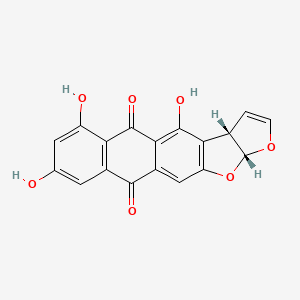
![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)
